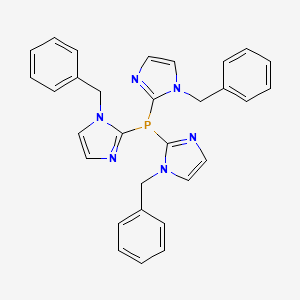
2-(Difluoromethylene)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethylene)-1,3-dioxolane is an organic compound that features a difluoromethylene group attached to a 1,3-dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable precursor with difluorocarbene, which can be generated in situ using reagents such as difluoromethyltriphenylphosphonium bromide and a strong base . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the difluorocarbene intermediate.
Industrial Production Methods
Industrial production methods for 2-(Difluoromethylene)-1,3-dioxolane are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethylene)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylene-containing carbonyl compounds.
Reduction: Reduction reactions can convert the difluoromethylene group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoromethylene group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield difluoromethylene ketones, while reduction can produce difluoromethyl derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethylene)-1,3-dioxolane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(Difluoromethylene)-1,3-dioxolane exerts its effects involves the interaction of the difluoromethylene group with various molecular targets. The electronegativity of the fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Difluoromethylene-containing compounds: These include other difluoromethylene derivatives such as difluoromethylene ketones and difluoromethylene alcohols.
Fluorinated dioxolanes: Compounds like 2-(Trifluoromethyl)-1,3-dioxolane share structural similarities but differ in the number and arrangement of fluorine atoms.
Uniqueness
2-(Difluoromethylene)-1,3-dioxolane is unique due to the specific placement of the difluoromethylene group within the dioxolane ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
533938-36-2 |
|---|---|
Fórmula molecular |
C4H4F2O2 |
Peso molecular |
122.07 g/mol |
Nombre IUPAC |
2-(difluoromethylidene)-1,3-dioxolane |
InChI |
InChI=1S/C4H4F2O2/c5-3(6)4-7-1-2-8-4/h1-2H2 |
Clave InChI |
PZHLTTQVJSSKCP-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=C(F)F)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
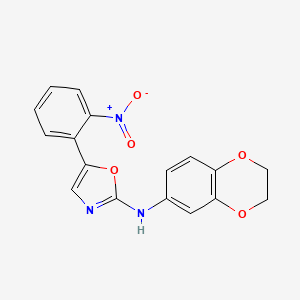
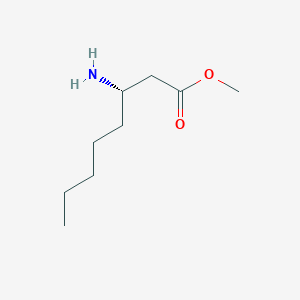
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
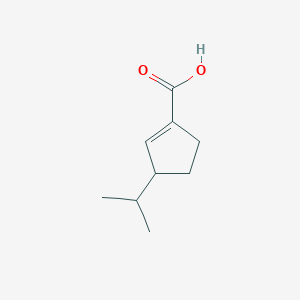
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)
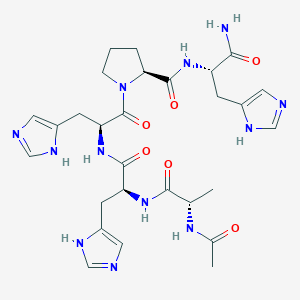
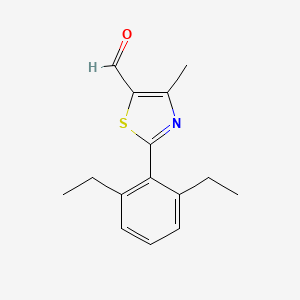
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
